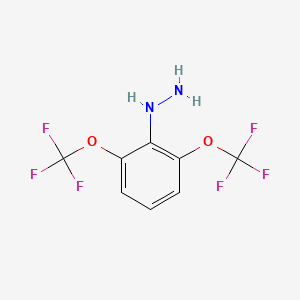
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,6-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biochemical processes, particularly in understanding protein interactions and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its effects on cellular processes and potential as a drug candidate.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications.
作用机制
The exact mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with certain proteins in the cell membrane, triggering various biochemical and physiological processes. The compound may also interact with specific hormones, leading to the activation of cellular pathways. Further research is needed to elucidate the detailed molecular targets and pathways involved.
相似化合物的比较
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound shares structural similarities but differs in its functional groups and applications.
4-(Trifluoromethoxy)phenylhydrazine: Another related compound with similar trifluoromethoxy groups but different overall structure and reactivity.
Uniqueness: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine stands out due to its dual trifluoromethoxy groups, which impart unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in synthetic chemistry and biochemical research .
属性
分子式 |
C8H6F6N2O2 |
|---|---|
分子量 |
276.14 g/mol |
IUPAC 名称 |
[2,6-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
InChI 键 |
HIORMWDOXKRIOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



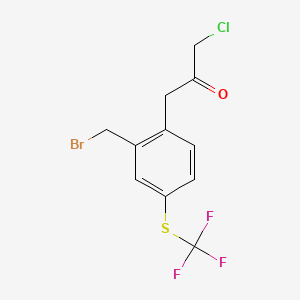
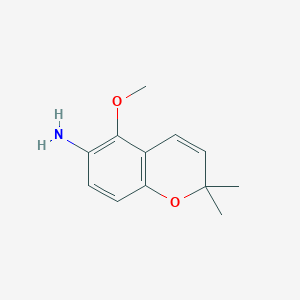
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
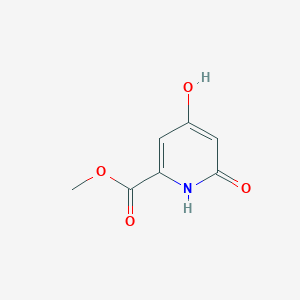
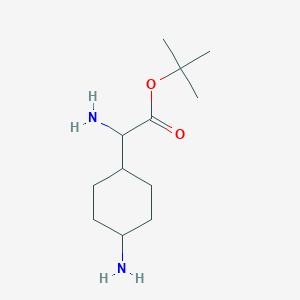
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)
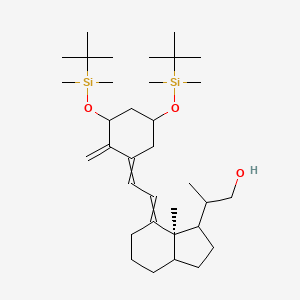



![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
